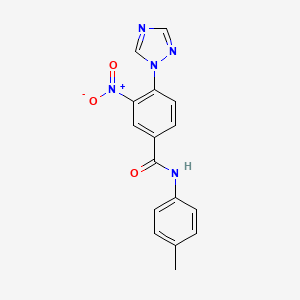

N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

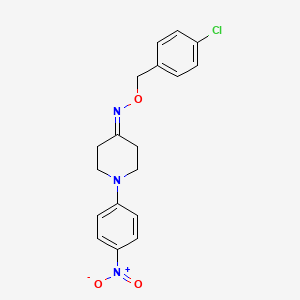

“N-(4-methylphenyl)-3-nitro-4-(1H-1,2,4-triazol-1-yl)benzenecarboxamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These compounds are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives involves various strategies . A series of 1,2,4-triazole derivatives was successfully synthesized and their structures were established by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, was confirmed by NMR and MS analysis . These compounds are known to operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multistep synthetic routes . The exact chemical reactions for the synthesis of “this compound” are not specified in the search results.Scientific Research Applications

New Derivative Structures and Chemical Behavior The synthesis of novel triazole derivatives, specifically 4-(benzotriazol-1-yl)-1,2,3-triazole structures, demonstrated a reaction sequence initiated from nitro-4-methylphenyl azide. The structural assignments of the nitro derivatives and the confirmation of new compound structures were accomplished through chemical and spectroscopic methods, shedding light on the chemical behavior and reactivity patterns of these compounds (Biagi et al., 1996).

Synthesis and Biological Activity The synthesis of various triazole derivatives, including 3-(4'-nitrophenyl)-4-(4"-chloro benzamido)-5-substituted phenyl)-4H-1,2,4-triazole and their analogs, was reported. These compounds were screened for antibacterial and antifungal activities, and many exhibited significant antibacterial effects, indicating their potential in therapeutic applications (Roy, Desai, & Desai, 2005).

Azido and Amino Coupling in Synthesis The study of azo coupling products of nitro-2,1-benzisothiazole-3-diazonium hydrogensulphate with aromatic amines led to the formation of stable triazenes. The synthesis involved reactions with anilines and other amines, resulting in N-substituted azo compounds and triazenes. The stability and distinct protonation sites of these triazenes were highlighted, contributing to the understanding of their chemical properties (Pr̆ikryl et al., 2007).

Molecular Rearrangements and Reactions The preparation and rearrangement of 2-(N-Methyl-N-nitroamino)-4-phenylthiazole showcased the influence of various acid concentrations on product formation. This study provided insights into intramolecular migration of functional groups and the conditions that favor different molecular rearrangements, contributing to the understanding of reaction mechanisms under different acidic environments (Spaleniak, Daszkiewicz, & Kyzioł, 2007).

Fluorescent Properties and Applications The synthesis and study of 7H-Benzo[de]-s-triazolo[5,1-a]isoquinolin-7-one derivatives revealed their fluorescent properties. Certain compounds were applied as fluorescent whiteners on polyester fibers, demonstrating practical applications in material sciences. This research illustrated the potential of these compounds in enhancing the functionality and aesthetics of materials through fluorescence (Rangnekar & Shenoy, 1987).

Mechanism of Action

Target of Action

Compounds with a 1,2,4-triazole moiety have been reported to exhibit a wide range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory effects .

Mode of Action

It’s known that 1,2,4-triazole derivatives can interact with biological targets through hydrogen-bonding and dipole interactions . These interactions can lead to changes in the target’s function, potentially resulting in the observed biological effects.

Biochemical Pathways

1,2,4-triazole derivatives have been associated with various biological activities, suggesting they may interact with multiple pathways .

Pharmacokinetics

Compounds containing a 1,2,4-triazole moiety are known to exhibit good bioavailability .

Result of Action

Some 1,2,4-triazole derivatives have been found to exhibit potent inhibitory activities against certain cancer cell lines .

Properties

IUPAC Name |

N-(4-methylphenyl)-3-nitro-4-(1,2,4-triazol-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N5O3/c1-11-2-5-13(6-3-11)19-16(22)12-4-7-14(15(8-12)21(23)24)20-10-17-9-18-20/h2-10H,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOOMWTUYXIZYTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N3C=NC=N3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-diethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2827965.png)

![ethyl 2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetate](/img/structure/B2827970.png)

![(NZ)-N-[1-[6-(1,3-dihydroisoindol-2-yl)-1,3-benzodioxol-5-yl]ethylidene]hydroxylamine](/img/structure/B2827972.png)

![3-Bromo-2-methylimidazo[1,2-a]pyrazine](/img/structure/B2827974.png)

![4-chloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2827977.png)

![3-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2827980.png)

![(4-Methyl-1,3-thiazol-5-yl)-[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2827985.png)